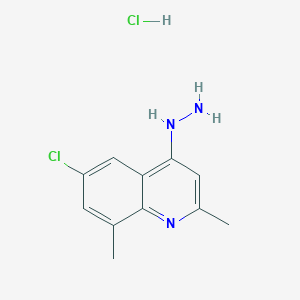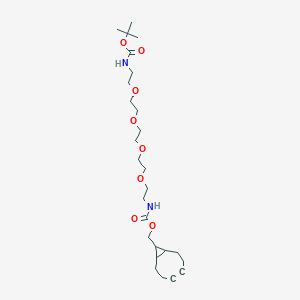
2,4-Di(9-carbazolyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di(9-carbazolyl)-1,3,5-triazine is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique electronic properties, which make it an excellent candidate for use as a host material in OLEDs. The structure of this compound consists of a triazine core substituted with two carbazolyl groups at the 2 and 4 positions, which contributes to its high thermal stability and efficient charge transport properties .
Méthodes De Préparation
The synthesis of 2,4-Di(9-carbazolyl)-1,3,5-triazine typically involves the reaction of carbazole with triazine derivatives under specific conditions. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the coupling of carbazole with triazine. The reaction is carried out under an inert atmosphere, often using solvents like toluene or dimethylformamide (DMF), and requires the presence of a base such as potassium tert-butoxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products .
Analyse Des Réactions Chimiques
2,4-Di(9-carbazolyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazolyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted carbazolyl-triazine derivatives .
Applications De Recherche Scientifique
2,4-Di(9-carbazolyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which 2,4-Di(9-carbazolyl)-1,3,5-triazine exerts its effects is primarily related to its electronic properties. The compound acts as a host material in OLEDs by facilitating the transport of charge carriers (electrons and holes) and ensuring efficient energy transfer to the emissive layer. The carbazolyl groups play a crucial role in stabilizing the charge carriers and preventing quenching of the excited states, which enhances the overall performance of the OLEDs .
Comparaison Avec Des Composés Similaires
2,4-Di(9-carbazolyl)-1,3,5-triazine can be compared with other similar compounds, such as:
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: This compound also features carbazolyl groups but has a biphenyl core instead of a triazine core. It is used in similar applications but may have different electronic properties and stability.
2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile: This compound has multiple carbazolyl groups attached to a benzonitrile core.
The uniqueness of this compound lies in its triazine core, which provides a different electronic environment compared to biphenyl or benzonitrile cores. This can result in variations in charge transport properties and stability, making it a valuable compound for specific applications in organic electronics .
Propriétés
Formule moléculaire |
C27H17N5 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
9-(4-carbazol-9-yl-1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C27H17N5/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)31(22)26-28-17-29-27(30-26)32-24-15-7-3-11-20(24)21-12-4-8-16-25(21)32/h1-17H |
Clé InChI |
PDYACHDDBDFLHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC=N4)N5C6=CC=CC=C6C7=CC=CC=C75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)
![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)


![1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene](/img/structure/B13708709.png)
![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)


![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)
